



Application Note: Visualizing ACKR3 Internalization Using Confocal Microscopy

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Compound of Interest		
Compound Name:	Fluorescent ACKR3 antagonist 1	
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Introduction

The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1][2] Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins.[3] Instead, its main functions include acting as a scavenger for chemokines like CXCL12 and CXCL11, thereby shaping chemokine gradients.[4][5] Upon ligand binding, ACKR3 undergoes rapid internalization, a process mediated by β -arrestin recruitment.[1][5] This internalization is central to its scavenging function.[4] Studying the dynamics of ACKR3 trafficking is therefore essential for understanding its biological roles and for developing targeted therapeutics.

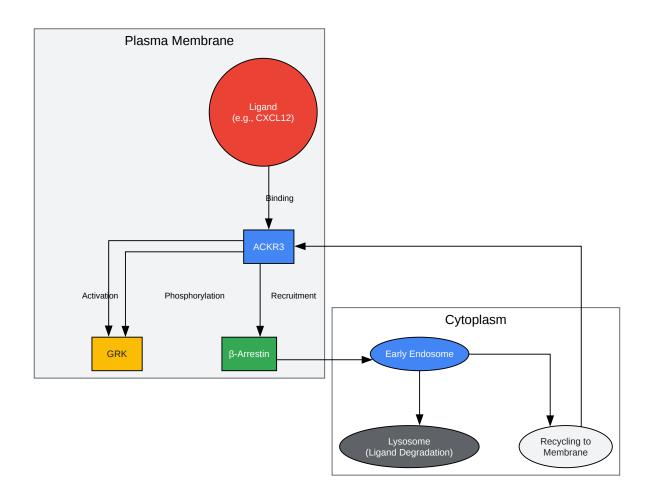
This application note provides a detailed overview and protocols for visualizing and quantifying ACKR3 internalization using fluorescently labeled probes and confocal microscopy.

ACKR3 Signaling and Internalization Pathway

ACKR3 functions as a β -arrestin-biased receptor. Upon binding to ligands such as CXCL12 or CXCL11, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[1][4] This phosphorylation event promotes the recruitment of β -arrestin to the receptor's C-terminal tail.[6] The ACKR3/ β -arrestin complex is then internalized into early endosomes via clathrin-coated pits.[3] Following internalization, the ligand is degraded in lysosomes, while the receptor



can be recycled back to the plasma membrane.[1][4] This continuous cycling allows ACKR3 to effectively clear chemokines from the extracellular environment.[4] Interestingly, studies have shown that ACKR3 can also internalize independently of β -arrestins and GRKs, suggesting alternative trafficking pathways exist.[6]



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Caption: ACKR3 ligand-induced internalization pathway.



Fluorescent Probes for ACKR3 Internalization Studies

Several fluorescent tools are available for studying ACKR3. While fluorescently labeled versions of the natural ligand CXCL12 can be used, they are often expensive.[2] Recently, small molecule fluorescent probes have been developed that offer high affinity and specificity for ACKR3, making them excellent tools for live-cell imaging.[7][8] These probes can be used to directly visualize receptor localization and trafficking.

Table 1: Small Molecule Fluorescent Probes for ACKR3

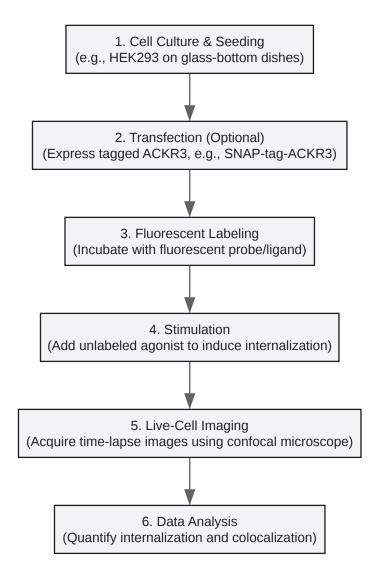
Probe Name	Туре	Affinity (pKd)	Reported Concentration for Microscopy	Reference
18a	BODIPY- conjugated agonist	7.8 ± 0.1	50-100 nM	[2][7]
18b	BODIPY- conjugated agonist	7.9 ± 0.1	N/A	[2]

| 18c | BODIPY-conjugated agonist | 6.82 ± 0.01 | N/A |[2] |

Experimental Workflow Overview

The general workflow for visualizing ACKR3 internalization involves several key steps, from cell preparation to image analysis. The process is designed to track the movement of fluorescently labeled receptors from the cell surface to intracellular compartments over time following ligand stimulation.[9][10]





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Caption: General experimental workflow for ACKR3 internalization assay.

Detailed Experimental Protocols

These protocols are based on methodologies for studying GPCR internalization and are specifically adapted for ACKR3 using HEK293 cells.[7][10]

Protocol 1: Cell Culture and Preparation

 Cell Line: Use a suitable cell line, such as HEK293, known to have low endogenous ACKR3 expression.[7]



- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ humidified incubator.
- Seeding: For microscopy, seed cells onto 35 mm glass-bottom confocal dishes. Allow cells to adhere and reach 60-80% confluency.
- Transfection (if necessary): If not using a stable cell line, transiently transfect the cells with a plasmid encoding a tagged ACKR3 construct (e.g., N-terminal SNAP-tag-ACKR3 or NLuc-ACKR3) using a suitable transfection reagent.[7] Allow 24-48 hours for receptor expression.

Protocol 2: Fluorescent Labeling and Internalization

- Wash Cells: Gently wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) containing 0.2% Bovine Serum Albumin (BSA).[2][7]
- · Labeling:
 - For Small Molecule Probes (e.g., 18a): Prepare a 100 nM solution of the fluorescent probe in pre-warmed HBSS/0.2% BSA. Add this solution to the cells.[2][7]
 - For SNAP-tag: If using SNAP-tag-ACKR3, label the surface receptors by incubating with a cell-impermeable SNAP-tag substrate (e.g., SNAP-Surface® Alexa Fluor® 647) according to the manufacturer's protocol. This allows specific visualization of the receptor itself.[7]
- Incubation: Incubate the cells with the fluorescent label for 30-60 minutes at 37°C.[2][7] For time-course experiments, this incubation can be performed at 4°C to allow binding without internalization, followed by a shift to 37°C to initiate trafficking.
- Stimulation: To observe ligand-induced internalization, add an unlabeled ACKR3 agonist (e.g., CXCL12) at a final concentration of 100 nM. For control (unstimulated) wells, add vehicle buffer.
- Negative Control: To confirm specific binding, pre-incubate a separate set of cells with a high concentration (e.g., 10 μM) of an unlabeled ACKR3 antagonist for 30 minutes before adding the fluorescent probe.[2]



Protocol 3: Confocal Microscopy and Image Acquisition

- Microscope Setup: Use a laser scanning confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂). Use a 40x or 63x oil-immersion objective.[7]
- Image Acquisition Settings:
 - Set laser power, pinhole size, and detector gain to achieve a good signal-to-noise ratio
 while minimizing phototoxicity. Use these same settings for all experimental conditions.
 - Select the appropriate laser lines and emission filters for your chosen fluorophore (e.g., for a green BODIPY probe, excite around 488 nm and collect emission between 500-550 nm).
 [7]
- Time-Lapse Imaging:
 - Acquire an initial image immediately after adding the stimulus (Time 0).
 - Continue acquiring images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to track the receptor's movement from the plasma membrane to intracellular vesicles.[10]
 - For each time point, acquire a Z-stack of optical sections through the entire cell volume to allow for 3D reconstruction and accurate quantification.

Data Analysis and Interpretation

- Qualitative Analysis: Visually inspect the images. At Time 0, the fluorescence should be
 predominantly localized to the plasma membrane. Over time, in stimulated cells, the
 fluorescence will appear in punctate structures within the cytoplasm, indicative of endocytic
 vesicles.[7]
- Quantitative Analysis:
 - Internalization Index: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity at the plasma membrane versus the intracellular region. The



internalization can be expressed as the ratio of intracellular fluorescence to total cell fluorescence.[9]

 Colocalization Analysis: If using markers for specific organelles (e.g., Rab5 for early endosomes), perform colocalization analysis. Calculate coefficients like Pearson's or Manders' to quantify the degree to which the ACKR3 signal overlaps with the endosomal marker.[9] This confirms the trafficking pathway of the internalized receptor.

By following these protocols, researchers can effectively visualize, track, and quantify the internalization dynamics of ACKR3, providing valuable insights into its function and regulation.

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